

Comprehensive Analytical Guide: (R)-1-(4-Chlorophenyl)propan-1-amine

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Compound of Interest

Compound Name: (R)-1-(4-Chlorophenyl)propan-1-amine

Cat. No.: B11916615

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Executive Summary & Compound Profile

(R)-1-(4-Chlorophenyl)propan-1-amine (CAS: 114853-61-1) is a high-value chiral building block used in the synthesis of calcimimetics and various CNS-active pharmaceutical ingredients. As a benzylic primary amine with a halogenated aromatic ring, it presents specific challenges in purification and enantiomeric excess (ee) determination.

This guide provides a definitive spectroscopic profile, synthesis logic, and self-validating analytical protocols to ensure the identity and optical purity of the (R)-enantiomer.

Compound Identity Table[1][2][3]

Property	Detail
IUPAC Name	(1R)-1-(4-chlorophenyl)propan-1-amine
CAS (R-isomer)	114853-61-1
CAS (Racemate)	74788-46-8
Molecular Formula	C
	H
	ClN
Molecular Weight	169.65 g/mol
Chiral Center	C1 (Benzylic position)
Key Functionality	Primary Amine, Aryl Chloride

Synthesis & Isolation Logic

To obtain spectroscopic-grade material, one must understand the genesis of the sample. Two primary routes are prevalent in industrial settings:

- Chemical Resolution: Reductive amination of 4'-chloropropiophenone followed by classical resolution with chiral acids (e.g., Tartaric acid).
- Biocatalysis: Asymmetric transamination using
-transaminases (e.g., *Vibrio fluvialis* variants) to yield the (R)-amine directly with high ee.

Protocol: Isolation for Spectroscopy (Acid-Base Extraction)

Context: To remove neutral organic impurities (starting ketone) before NMR analysis.

- Dissolution: Dissolve crude amine (100 mg) in MTBE (5 mL).
- Acidification: Extract with 1M HCl (3 x 3 mL). The amine moves to the aqueous phase as the hydrochloride salt; neutral impurities remain in MTBE.

- Basification: Adjust the aqueous layer to pH >12 using 4M NaOH.
- Extraction: Extract the free base back into Dichloromethane (DCM) (3 x 3 mL).
- Drying: Dry over anhydrous Na

SO

, filter, and concentrate in vacuo to obtain the pure oil.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Note: In achiral solvents (CDCl

), the (R)-enantiomer and racemate exhibit identical spectra.

¹H NMR (300 MHz, CDCl

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ppm): The spectrum is defined by the A

B

aromatic system and the triplet-multiplet-triplet pattern of the propyl chain.

Shift ()	Multiplicity	Integration	Assignment	Structural Logic
7.21 - 7.40	Multiplet	4H	Ar-H	Characteristic AA'BB' system of para-substituted benzene.
3.80	Triplet (=7.0 Hz)	1H	Ar-CH-NH	Deshielded benzylic proton; diagnostic for connectivity.
1.58 - 1.74	Multiplet	2H	-CH -CH	Methylene bridge; diastereotopic nature usually unresolved at 300 MHz.
0.85	Triplet (=7.3 Hz)	3H	-CH	Terminal methyl group.
1.40	Broad Singlet	2H	-NH	Exchangeable; shift varies with concentration/water content.

¹³C NMR (75 MHz, CDCl₃)

ppm):

- Aromatic: ~144.0 (ipso), ~132.5 (C-Cl), ~128.5 (Ar-CH), ~127.8 (Ar-CH).
- Aliphatic: ~57.2 (C-N), ~32.1 (CH)

), ~10.8 (CH

).

B. Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV). Pattern:

- Molecular Ion (M+): 169 / 171 (3:1 ratio due to

Cl/

Cl isotope effect).

- Base Peak (m/z 140/142): Formed via

-cleavage. The loss of the ethyl group (M - 29) is the dominant fragmentation pathway for

-substituted benzylic amines, forming the stabilized iminium ion [Cl-Ph-CH=NH

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C. Infrared Spectroscopy (FT-IR)

- 3300 - 3400 cm

: N-H stretching (primary amine doublet often weak).

- 1590, 1490 cm

: Aromatic C=C ring stretch.

- 1090 cm

: Ar-Cl stretching (strong, diagnostic).

Chiral Analysis & Optical Purity (The "R" Verification)

This is the critical quality attribute. Standard NMR cannot distinguish enantiomers without a chiral solvating agent.

A. Chiral HPLC Method (Self-Validating)

To confirm (R)-configuration, use a polysaccharide-based stationary phase.

- Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 m).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm (Ar-Cl absorption) or 254 nm.
- Validation: Inject the racemate first to establish separation factor (). The (R)-isomer typically elutes second on OD-H columns (verify with standard).

B. Optical Rotation () [5]

- Instrument: Polarimeter (Na D-line, 589 nm).
- Conditions:
= 1.0 in Methanol or Ethanol, 20°C.
- Expectation: While specific literature values vary by solvent, analogous (R)-1-phenylpropan-1-amine derivatives often exhibit low magnitude rotation.
 - Protocol: Measure 5 readings and average. Ensure temperature control (0.5°C) as rotation is temperature-sensitive.

C. Analytical Workflow Diagram

The following Graphviz diagram illustrates the logical flow from crude synthesis to validated enantiomer.



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Caption: Analytical workflow ensuring structural identity and enantiomeric purity before release.

Quality Control & Impurity Profiling

When analyzing spectra, specifically look for these common process impurities:

- 4'-Chloropropiophenone (Starting Material):
 - NMR: Triplet at 1.2 (methyl), Quartet at 2.9 (methylene). Absence of benzylic proton at 3.80.
 - IR: Strong Carbonyl (C=O) stretch at ~1680 cm⁻¹.
- Des-chloro analog (1-phenylpropan-1-amine):
 - MS: Mass shift to M+ 135.[1]
 - NMR: Loss of AA'BB' symmetry; appearance of multiplet for 5 aromatic protons.
- Dimer (Secondary Amine):
 - MS: M+ ~309. Formed during reductive amination if primary amine reacts with imine.

References

- European Patent Office. (2015). Patent EP2848618A1: Method for producing optically active amine derivatives. Retrieved March 3, 2026, from [\[Link\]](#)

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12622928, 1-(4-Chlorophenyl)propan-1-amine. Retrieved March 3, 2026, from [[Link](#)]

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Sources

- 1. PubChemLite - 1-(4-chlorophenyl)propan-1-amine (C9H12ClN) [pubchemlite.lcsb.uni.lu]
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